An In-depth Technical Guide to 1-Benzothiophene-5-carbonitrile (CAS: 2060-63-1)
An In-depth Technical Guide to 1-Benzothiophene-5-carbonitrile (CAS: 2060-63-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzothiophene-5-carbonitrile is a heterocyclic aromatic compound featuring a benzothiophene core with a nitrile functional group at the 5-position. The benzothiophene scaffold is a prominent structural motif in medicinal chemistry, found in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This privileged structure imparts specific physicochemical and pharmacological properties, making its derivatives, including 1-Benzothiophene-5-carbonitrile, valuable intermediates and potential lead compounds in drug discovery.[2][3] This document provides a comprehensive technical overview of 1-Benzothiophene-5-carbonitrile, encompassing its physicochemical properties, synthesis, potential biological activities, and its role as a building block in the development of novel therapeutics.
Physicochemical Properties
1-Benzothiophene-5-carbonitrile is a white to light yellow solid at room temperature.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-Benzothiophene-5-carbonitrile
| Property | Value | Source(s) |
| CAS Number | 2060-63-1 | [3] |
| Molecular Formula | C₉H₅NS | [3] |
| Molecular Weight | 159.21 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 69 °C | [4] |
| Boiling Point | 130-140 °C (at 7 Torr) | [4] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis and Experimental Protocols
The synthesis of 1-Benzothiophene-5-carbonitrile can be achieved through various synthetic routes. One common and effective method involves the cyanation of a 5-halo-substituted benzothiophene precursor, such as 5-bromo-1-benzothiophene. Palladium-catalyzed cyanation reactions are a well-established and versatile methodology for the introduction of a nitrile group onto an aromatic ring.[5]
Synthesis via Palladium-Catalyzed Cyanation of 5-Bromo-1-benzothiophene
This section provides a detailed, representative experimental protocol for the synthesis of 1-Benzothiophene-5-carbonitrile from 5-bromo-1-benzothiophene using a palladium-catalyzed cyanation reaction with zinc cyanide.
Experimental Protocol:
Materials:
-
5-Bromo-1-benzothiophene
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder
-
Zinc acetate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-benzothiophene (1 equivalent), zinc cyanide (0.6 equivalents), zinc powder (0.25 equivalents), and zinc acetate (0.04 equivalents).
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 equivalents) and 1,1'-bis(diphenylphosphino)ferrocene (0.04 equivalents) to the flask.
-
Evacuate the flask and backfill with nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The reaction mixture is typically set to a concentration of 0.2-0.5 M with respect to the starting bromide.
-
Heat the reaction mixture to 100 °C and stir for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-Benzothiophene-5-carbonitrile as a solid.
Diagram of Synthetic Workflow:
Caption: Palladium-catalyzed cyanation workflow.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 1-Benzothiophene-5-carbonitrile
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would be influenced by the positions of the protons on the benzothiophene ring system and the electron-withdrawing nature of the nitrile group. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. The carbon of the nitrile group (C≡N) would appear around δ 115-120 ppm. The quaternary carbons of the fused ring system would also be present. |
| IR (Infrared) | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[6] |
| MS (Mass Spec.) | The molecular ion peak (M⁺) would be observed at m/z 159. Fragmentation patterns may involve the loss of HCN (m/z 27) or other characteristic fragments of the benzothiophene ring.[7] |
Biological Activity and Drug Development Potential
The benzothiophene nucleus is a key pharmacophore in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS-active agents.[2][8] While specific biological data for 1-Benzothiophene-5-carbonitrile is limited in publicly accessible literature, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate or a lead compound in drug discovery.
Potential as an Intermediate in Anticancer Drug Discovery
Derivatives of benzothiophene, particularly those with an acrylonitrile moiety, have shown potent anticancer activity through the inhibition of tubulin polymerization.[3][9] These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] 1-Benzothiophene-5-carbonitrile can serve as a crucial starting material for the synthesis of such benzothiophene-based anticancer agents.
Signaling Pathway of Tubulin Polymerization Inhibitors:
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-BENZOTHIOPHENE-5-CARBONITRILE CAS#: 2060-63-1 [m.chemicalbook.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. 1-Benzothiophene-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
